18,19-Dihydroxycorticosterone

Description

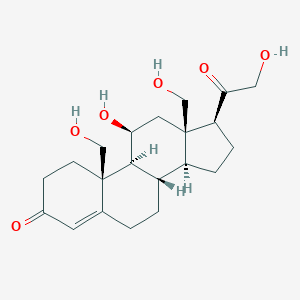

Structure

2D Structure

3D Structure

Properties

CAS No. |

115288-31-8 |

|---|---|

Molecular Formula |

C21H30O6 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(8S,9S,10S,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-bis(hydroxymethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,14-17,19,22-24,26H,1-6,8-11H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1 |

InChI Key |

LRKLVKDUKYGITM-PUGGLORVSA-N |

SMILES |

C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO |

Isomeric SMILES |

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C2)O)CO)CO)C(=O)CO |

Canonical SMILES |

C1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO |

Synonyms |

18,19-DHCO 18,19-dihydroxycorticosterone |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of 18,19 Dihydroxycorticosterone

Adrenal Gland as a Primary Site of Synthesis

The adrenal gland is the principal location for the biosynthesis of 18,19-dihydroxycorticosterone. Its production is particularly noted in conditions characterized by the overproduction of mineralocorticoids, such as in certain adrenal tumors and hyperplasias.

Research has demonstrated that aldosterone-producing adenomas, benign tumors of the adrenal gland, are significant sites for the synthesis of this compound. science.govahajournals.org Studies measuring the urinary excretion of various steroids have found elevated levels of this compound in patients with these adenomas. nih.govnih.gov In one study, patients with aldosterone-producing adenomas had an average urinary excretion of this compound of 40 ± 8.7 nmol/day. nih.gov Another investigation reported elevated excretion in patients with primary aldosteronism, a condition often caused by such adenomas. nih.gov This increased production suggests that the metabolic pathways within these tumors are altered, leading to the enhanced synthesis of this compound alongside other mineralocorticoids like 19-nor-deoxycorticosterone. ahajournals.org The steroid profile in patients with adenomas, which includes higher levels of aldosterone (B195564) precursors compared to other conditions, underscores the unique enzymatic activity within these tumors. dntb.gov.ua

| Condition | Mean Urinary Excretion (nmol/day) | Source |

|---|---|---|

| Aldosterone-Producing Adenoma | 40 ± 8.7 | nih.gov |

| Idiopathic Hyperaldosteronism | 21 ± 4.2 | nih.gov |

Precursors and Intermediate Metabolites in Steroidogenesis

This compound does not arise in isolation; it is part of a larger cascade of steroid production. Its formation is directly linked to precursor molecules and it serves as a stepping stone in the synthesis of other biologically active steroids.

A direct biosynthetic link exists between 18-hydroxycorticosterone (B144385) and this compound. Scientific literature identifies this compound as a metabolite produced from 18-hydroxycorticosterone. jst.go.jp This relationship is supported by studies observing parallel fluctuations in the levels of both compounds under various stimuli. For instance, stimulation with adrenocorticotropic hormone (ACTH) leads to a concurrent increase in the urinary excretion of both 18-hydroxycorticosterone and this compound. deepdyve.comoup.com Similarly, dietary sodium restriction, which activates the renin-angiotensin system, also results in a simultaneous rise in the urinary output of both steroids, suggesting they are part of the same regulatory pathway. oup.com 18-Hydroxycorticosterone itself is a known intermediate in the conversion of corticosterone (B1669441) to aldosterone. wikipedia.org

This compound is considered an important intermediate in the biosynthetic pathway of 19-noraldosterone (B1200715), a potent mineralocorticoid. oup.comnih.gov Studies using isolated rat adrenal glomerulosa cells have demonstrated a sequential conversion process where this compound appears as a precursor before the formation of 18-hydroxy-19-norcorticosterone (B39188) and subsequently 19-noraldosterone. nih.gov This positions this compound as a key, albeit transient, molecule in this specific metabolic route. nih.govoup.com The production of these compounds, including this compound, is stimulated by both angiotensin II and ACTH, further cementing their roles within the mineralocorticoid synthesis pathway regulated by the renin-angiotensin-aldosterone system. deepdyve.comoup.com

Enzymatic Systems Involved in this compound Formation

The conversion of precursor steroids into this compound is catalyzed by specific enzymes within the cytochrome P450 superfamily. Research points to cytochrome P-45011β (also known as 11β-hydroxylase) as the key enzyme responsible for the formation of this compound from its precursor, 18-hydroxycorticosterone. jst.go.jp This enzyme facilitates the crucial 19-hydroxylation step. The broader production of precursors for this reaction is dependent on a range of steroidogenic enzymes, including P-450scc, P-450c21, and P-45017α, whose expression and activity are influenced by regulatory hormones like ACTH. oup.com While the specific synthase for the final steps to 19-nor-steroids has not been fully identified, the central role of cytochrome P-45011β in producing key intermediates like this compound is well-established. oup.comthegoodscentscompany.com

Role of Cytochrome P450 Enzymes (e.g., CYP11B) in Hydroxylation

The synthesis of this compound is intrinsically linked to the function of the cytochrome P450 11B (CYP11B) family of enzymes. These mitochondrial enzymes are pivotal in the final stages of corticosteroid biosynthesis. nih.govnih.govoup.com Two key members of this family, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), play distinct yet related roles in the production of various steroid hormones. nih.govnih.gov

CYP11B1 is primarily responsible for the conversion of 11-deoxycorticosterone to corticosterone through hydroxylation at the 11β position. nih.govuniprot.orguniprot.org Corticosterone then serves as a key precursor for further modifications. While CYP11B1's main function is 11β-hydroxylation, it also exhibits hydroxylase activity at the C18 and, to a lesser extent, the C19 positions. uniprot.orguniprot.org This multifunctionality allows CYP11B1 to potentially catalyze the sequential hydroxylation of corticosterone to form 18-hydroxycorticosterone and subsequently this compound.

CYP11B2, or aldosterone synthase, is the enzyme responsible for the three-step conversion of 11-deoxycorticosterone to aldosterone. This process involves 11β-hydroxylation, 18-hydroxylation, and finally, 18-oxidation. nih.govmdpi.com The 18-hydroxylase activity of CYP11B2 is crucial for the formation of 18-hydroxycorticosterone, an essential intermediate in the aldosterone synthesis pathway and a direct precursor to this compound. wikipedia.orgtaylorandfrancis.com

The catalytic activity of these enzymes is dependent on a mitochondrial electron transfer system involving adrenodoxin (B1173346) reductase and adrenodoxin, which provide the necessary electrons for the monooxygenase reaction. uniprot.org The specific expression and regulation of CYP11B1 and CYP11B2 in different zones of the adrenal cortex—CYP11B1 predominantly in the zona fasciculata and CYP11B2 in the zona glomerulosa—dictate the primary steroid products of each zone. oup.commyendoconsult.comwikipedia.org

| Enzyme | Primary Function | Other Activities | Location |

| CYP11B1 | 11β-hydroxylation (e.g., 11-deoxycorticosterone to corticosterone) | 18- and 19-hydroxylation | Zona fasciculata |

| CYP11B2 | Aldosterone synthesis (11β-hydroxylation, 18-hydroxylation, 18-oxidation) | Hydroxylation of various steroid precursors | Zona glomerulosa |

Other Hydroxylase Activities and Steroid Conversions

The biosynthesis of this compound involves a series of hydroxylation and conversion steps. Following the initial production of corticosterone, the subsequent hydroxylations at the C18 and C19 positions are critical.

The conversion of corticosterone to 18-hydroxycorticosterone is a well-established step, primarily catalyzed by the 18-hydroxylase activity of CYP11B2, and to a lesser extent, CYP11B1. wikipedia.orgtaylorandfrancis.com This intermediate, 18-hydroxycorticosterone, is not only a stepping stone towards aldosterone but also the immediate precursor for the final 19-hydroxylation leading to this compound.

The final and defining step in the synthesis of this compound is the hydroxylation at the C19 position of 18-hydroxycorticosterone. Evidence suggests that cytochrome P450 enzymes are responsible for this reaction. Specifically, studies on rat adrenal mitochondria have indicated that CYP11B1 possesses 19-hydroxylase activity. uniprot.orgnih.gov This suggests a pathway where corticosterone is first hydroxylated at C18 by either CYP11B1 or CYP11B2, and then the resulting 18-hydroxycorticosterone is further hydroxylated at C19 by CYP11B1 to yield this compound.

Furthermore, research has shown that a related compound, 18,19-dihydroxydeoxycorticosterone, is produced from 18-hydroxydeoxycorticosterone by cytochrome P-450(11)β, highlighting the capability of this enzyme system to perform sequential hydroxylations on similar steroid scaffolds. thegoodscentscompany.comacs.org The production of this compound has been observed to be stimulated by factors such as adrenocorticotropic hormone (ACTH) and angiotensin II, which are known regulators of adrenal steroidogenesis, further implicating the involvement of the adrenal enzymatic machinery. oup.com

| Precursor | Enzyme(s) | Product |

| 11-Deoxycorticosterone | CYP11B1 | Corticosterone |

| Corticosterone | CYP11B1 / CYP11B2 | 18-Hydroxycorticosterone |

| 18-Hydroxycorticosterone | CYP11B1 (19-hydroxylase activity) | This compound |

Metabolic Fates and Downstream Products of 18,19 Dihydroxycorticosterone

Identification as a Urinary Metabolite in Research Studies

The natural occurrence of 18,19-dihydroxycorticosterone in human urine was confirmed through studies involving patients with primary aldosteronism. nih.govtandfonline.com Researchers extracted and chromatographed urine samples, purifying fractions that were immunoactive against an 18-hydroxycorticosterone (B144385) antiserum. nih.govtandfonline.com Through gas chromatography/mass spectrometry (GC/MS), the presence of this compound was definitively identified. nih.govtandfonline.com

Subsequent research has quantified the urinary excretion of this compound in various patient populations. These studies have shown elevated levels of this metabolite in certain conditions, highlighting its potential as a biomarker. For instance, significantly higher excretion rates have been observed in patients with primary aldosteronism and liver cirrhosis with secondary aldosteronism compared to normal subjects and those with essential hypertension. nih.gov

One study measured the 24-hour urinary excretion of this compound in several groups:

| Patient Group | Number of Subjects (n) | Mean Urinary this compound Excretion (μg/24 hr ± SE) |

| Primary Aldosteronism (PA) | 15 | 24 ± 5.9 |

| Liver Cirrhosis, Secondary Aldosteronism (+) | 8 | 83 ± 9.4 |

| Liver Cirrhosis, Secondary Aldosteronism (-) | 8 | 3.1 ± 1.2 |

| Essential Hypertension (EHT) | 42 | 3.7 ± 0.4 |

| Normal Subjects | 30 | 5.5 ± 0.9 |

Data sourced from PubMed. nih.gov

Another study compared the urinary excretion of this compound in patients with two different subtypes of primary aldosteronism: aldosterone-producing adenoma and idiopathic hyperaldosteronism. oup.comoup.com While the levels were higher in the adenoma group, the difference was not statistically significant. oup.comoup.com

| Patient Group | Mean Urinary this compound Excretion (nmol/day ± SEM) |

| Aldosterone-Producing Adenoma | 40 ± 8.7 |

| Idiopathic Hyperaldosteronism | 21 ± 4.2 |

Data sourced from the European Journal of Endocrinology and Acta Endocrinologica. oup.comoup.comgrafiati.com

These studies collectively establish this compound as a urinary metabolite whose excretion levels can be influenced by specific pathological states related to aldosterone (B195564) regulation.

Conversion to and Relationship with Other Biologically Active Steroids

The metabolic significance of this compound extends to its role as a potential intermediate in the biosynthesis of other potent mineralocorticoids.

Several research articles speculate on the role of this compound as a precursor to 19-noraldosterone (B1200715), a potent mineralocorticoid. nih.govoup.comoup.comresearchgate.net This hypothesis is supported by the fact that both steroids have been identified in human urine and their excretion levels appear to be coregulated under certain physiological conditions. oup.comresearchgate.net

Studies have shown that conditions stimulating the renin-angiotensin system, such as sodium restriction, lead to a concurrent increase in the urinary excretion of both 19-noraldosterone and this compound. oup.com Similarly, stimulation with adrenocorticotropic hormone (ACTH) results in an almost identical response for both compounds, further suggesting a precursor-product relationship. deepdyve.com The synthesis of 19-noraldosterone has also been demonstrated in human aldosterone-producing adenomas, where this compound is also produced. ahajournals.org

A close relationship also exists between this compound and 18-hydroxy-19-norcorticosterone (B39188). The latter is another steroid that has been noted for its potential hypertensinogenic activity. oup.com Urinary excretion studies have often measured these two compounds together, revealing parallel changes in their levels in various forms of aldosteronism. nih.govoup.comoup.com

In patients with primary aldosteronism and liver cirrhosis with secondary aldosteronism, the urinary levels of both this compound and 18-hydroxy-19-norcorticosterone were found to be higher than in normal subjects. nih.gov Furthermore, stimulation with ACTH leads to a comparable increase in the urinary excretion of aldosterone, 18-hydroxycorticosterone, this compound, and 18-hydroxy-19-norcorticosterone, indicating a potential common regulatory pathway or metabolic linkage. deepdyve.comresearchgate.net The synthesis of both this compound and 18-hydroxy-19-norcorticosterone has been identified in human aldosterone-producing adenomas. ahajournals.org

Physiological and Pathophysiological Research Investigations of 18,19 Dihydroxycorticosterone

Hypertensinogenic Activity Studies in Animal Models

A key finding from research on 18,19-Dihydroxycorticosterone is its ability to potentiate the hypertensive effects of aldosterone (B195564). oup.com In studies using adrenalectomized spontaneously hypertensive rats (SHR), a model for essential hypertension, this compound was administered both alone and in combination with aldosterone. oup.comnih.gov When administered by itself, this compound did not cause a significant increase in blood pressure. oup.comnih.gov Similarly, a low dose of aldosterone given alone was also ineffective at raising blood pressure in these animals. oup.comnih.gov However, when the two steroids were administered together, they produced a significant rise in blood pressure, demonstrating a synergistic relationship. oup.comnih.gov This suggests that certain mineralocorticoids that are inactive by themselves may contribute to the etiology of hypertension when acting in concert under specific physiological conditions. nih.govnih.gov

Table 1: Blood Pressure Changes in Adrenalectomized SHR Rats

| Treatment Group | Initial Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |

| Aldosterone (5 µ g/day ) + 18,19-Di-OH-B (5 µ g/day ) | 153.7 ± 8.9 | 177.3 ± 5.8 | +23.6 |

| Aldosterone (10 µ g/day ) | 154.2 ± 6.0 | 184.4 ± 14.3 | +30.2 |

| 18,19-Di-OH-B (10 µ g/day ) | 145.5 ± 12.0 | 133.0 ± 19.8 | -12.5 |

| Aldosterone (5 µ g/day ) | 152.3 ± 7.7 | 149.8 ± 7.6 | -2.5 |

| No Steroid | Not specified | Not specified | -28.0 |

Data sourced from a study on adrenalectomized spontaneously hypertensive rats (SHR). oup.com Values are presented as mean ± standard deviation.

In rodent models, specifically adrenalectomized SHR, this compound administered alone showed no capacity to induce hypertension. nih.gov Even at a continuous infusion rate of 10 µ g/day , the compound did not result in a rise in blood pressure; in fact, blood pressure decreased following the adrenalectomy. oup.com This is in stark contrast to the effect of a similar dose of aldosterone, which produced a 30 mm Hg increase in blood pressure. oup.com The combination of this compound and aldosterone not only raised blood pressure but also led to a significant decrease in plasma renin concentration, confirming a mineralocorticoid-like effect of the steroid combination on the renin-angiotensin system. oup.com These findings underscore that while this compound is not directly hypertensinogenic, it can significantly impact blood pressure regulation by amplifying the action of other mineralocorticoids like aldosterone. oup.com

Association with Steroid-Related Disorders in Research Contexts

Primary aldosteronism is a common cause of endocrine hypertension characterized by the autonomous production of aldosterone. nih.gov Research has identified this compound in the urine of hypertensive patients diagnosed with primary aldosteronism. oup.com While other adrenal steroids such as 18-hydroxycorticosterone (B144385) and 18-hydroxycortisol are more commonly measured in the diagnostic workup for primary aldosteronism and its subtypes, the presence of this compound in these patients suggests a potential role in the complex steroid profile associated with the condition. nih.gov

The Spontaneously Hypertensive Rat (SHR) is a widely utilized genetic animal model for the study of essential hypertension. researchgate.net Investigations into the effects of this compound have been conducted using this model. oup.comnih.govnih.gov The research demonstrating the synergistic hypertensive effect of this compound with aldosterone in adrenalectomized SHR directly links this compound to pathophysiological mechanisms being explored in models of essential hypertension. oup.comnih.gov These studies contribute to the broader understanding of how various adrenal steroids, beyond aldosterone, may participate in blood pressure regulation and the development of hypertension. nih.gov The findings suggest that the interaction between different mineralocorticoids could be an important etiological factor in hypertension. oup.com

Regulatory Mechanisms of 18,19 Dihydroxycorticosterone Production

Renin-Angiotensin System Influence on Secretion and Excretion

The renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance, exerts partial control over the production of 18,19-Dihydroxycorticosterone. nih.gov The RAS cascade begins with the release of renin from the kidneys in response to decreased arterial pressure or low salt delivery. nih.gov Renin acts on angiotensinogen, produced by the liver, to form angiotensin I. mdpi.comyoutube.com This is subsequently converted to angiotensin II by the angiotensin-converting enzyme (ACE). mdpi.comyoutube.com

Angiotensin II, the primary effector of this system, stimulates the adrenal cortex to secrete aldosterone (B195564), a potent mineralocorticoid that promotes sodium and water retention. nih.govmdpi.comyoutube.com Research indicates that the regulatory influence of the RAS extends to other steroids as well. Studies have demonstrated that conditions known to activate the renin-angiotensin system, such as sodium restriction, lead to a significant increase in the urinary excretion of this compound. nih.gov This suggests that, similar to aldosterone, the synthesis and/or secretion of this compound are responsive to the signaling molecules of the RAS. nih.gov

Adrenocorticotropic Hormone (ACTH) Regulation of Synthesis

Adrenocorticotropic hormone (ACTH), a polypeptide hormone produced by the anterior pituitary gland, is a principal regulator of glucocorticoid synthesis within the adrenal cortex. wikipedia.orgbritannica.comnih.gov The release of ACTH is controlled by the hypothalamus via corticotropin-releasing hormone (CRH), forming the hypothalamic-pituitary-adrenal (HPA) axis. yourhormones.infoclevelandclinic.org

Impact of Sodium Homeostasis on Secretion and Urinary Excretion

Sodium balance is a key determinant of this compound production, as evidenced by its urinary excretion rates under varying sodium intake conditions. nih.gov The body's management of sodium is closely linked to the renin-angiotensin system, which is activated by sodium depletion. nih.gov

In a study involving six healthy subjects, the effect of sodium restriction was observed on the excretion of several mineralocorticoids. During the control period, the average 24-hour urinary excretion of this compound was 5.6 ± 0.8 nmol/day. nih.gov Following a period of dietary sodium restriction, a condition that stimulates the renin-angiotensin system, the excretion of this compound increased significantly. The 24-hour urinary output of this compound rose approximately twofold to 15.6 ± 4.5 nmol/day. nih.gov This demonstrates a direct relationship between sodium homeostasis and the secretion of this compound, with low sodium levels promoting its production and subsequent excretion. nih.gov

Effect of Sodium Restriction on 24-Hour Urinary Excretion of this compound

| Condition | Mean Urinary Excretion (nmol/day) | Standard Error (SE) |

| Control Period | 5.6 | ± 0.8 |

| Sodium Restriction | 15.6 | ± 4.5 |

Advanced Analytical Methodologies in 18,19 Dihydroxycorticosterone Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the isolation of 18,19-Dihydroxycorticosterone from biological samples, which is essential for its accurate measurement and for removing interfering substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of corticosteroids, offering high resolution and sensitivity for separating structurally similar compounds. Reversed-phase HPLC is the most common modality used for this compound and related steroids. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, which often consists of a mixture of water with organic solvents like methanol (B129727) or acetonitrile, a gradient can be created to elute steroids based on their polarity. More polar steroids will elute earlier, while less polar ones will be retained longer on the column.

In the context of this compound research, HPLC is not only an analytical tool but also a crucial purification step. For instance, in studies measuring urinary excretion of this compound, urine extracts are first subjected to HPLC to separate the target compound from other metabolites. nih.gov The fractions corresponding to the retention time of this compound are then collected for subsequent analysis by methods such as radioimmunoassay. nih.gov This combination of techniques leverages the separation power of HPLC to ensure the specificity of the quantification method.

| Parameter | Typical Conditions for Corticosteroid Separation |

| Stationary Phase | Reversed-Phase C18 (Octadecylsilyl) |

| Mobile Phase | Gradient of water and methanol or acetonitrile |

| Detector | UV-Vis or coupled to a mass spectrometer (LC-MS) |

| Application | Separation from other corticosteroids and metabolites |

Spectrometric Methods for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for the definitive identification and quantification of steroids. When coupled with gas chromatography, it provides high sensitivity and structural information.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, corticosteroids like this compound are not inherently suitable for direct GC analysis due to their high polarity and low volatility. Therefore, a critical step in GC/MS analysis of these compounds is chemical derivatization.

Derivatization serves to block polar functional groups (hydroxyl and keto groups), thereby increasing the volatility and thermal stability of the steroid. A common two-step derivatization process involves:

Oximation: The sample is treated with a reagent like methoxyamine hydrochloride to convert keto groups into methoximes.

Silylation: Subsequently, hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the gas chromatograph, where the steroid derivatives are separated based on their boiling points and interactions with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a molecular fingerprint that is highly specific to the compound's structure, allowing for unambiguous identification and quantification. While specific GC/MS protocols for this compound are not extensively detailed in the literature, the general methodologies established for other corticosteroids are directly applicable.

Immunoassays for Detection and Measurement

Immunoassays offer a highly sensitive and often high-throughput method for quantifying hormones, including this compound, in biological fluids.

Radioimmunoassay (RIA) Development and Specificity

Radioimmunoassay (RIA) is a classic immunoassay technique that has been successfully applied to the measurement of this compound. nih.gov The principle of RIA is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (the analyte in the sample) to a limited number of specific antibody binding sites. The concentration of the analyte in the sample is inversely proportional to the amount of radiolabeled antigen that binds to the antibody.

The development of a specific RIA for this compound requires the production of antibodies that can distinguish it from other structurally similar corticosteroids. This is a significant challenge due to the high degree of structural homology among steroids. To overcome this, researchers have developed specific antibodies against this compound. nih.gov

To further enhance the specificity of the assay, a preliminary separation step using HPLC is often employed. nih.gov In this approach, the biological sample is first fractionated by HPLC, and the fraction containing this compound is then subjected to RIA. This two-step process ensures that the antibody is exposed to a purified sample, minimizing the potential for cross-reactivity with other steroids and leading to a more accurate quantification.

Research has utilized this HPLC-RIA methodology to measure the urinary excretion of this compound in various physiological and pathological states. For example, elevated excretion of this compound has been observed in patients with primary aldosteronism. nih.gov

| Patient Group | Urinary this compound Excretion (μg/24 hr, mean ± SE) |

| Normal Subjects | 5.5 ± 0.9 |

| Essential Hypertension | 3.7 ± 0.4 |

| Primary Aldosteronism | 24 ± 5.9 |

| Liver Cirrhosis with Aldosteronism | 83 ± 9.4 |

| Liver Cirrhosis without Aldosteronism | 3.1 ± 1.2 |

| Data from Steroids (1991) 56(11): 566-70. nih.gov |

Animal Models in the Study of 18,19 Dihydroxycorticosterone

Rodent Models for Investigating Physiological and Pathophysiological Effects

Rodent models, particularly rats, have been central to understanding the biological activities of 18,19-Dihydroxycorticosterone. The use of specific strains and surgical modifications has allowed researchers to dissect its direct and interactive effects on cardiovascular parameters.

Spontaneously Hypertensive Rats (SHR) in Hypertension Research

Spontaneously Hypertensive Rats (SHR) serve as a key model for studying genetic hypertension. Research has utilized this model to investigate the hypertensinogenic properties of this compound. Studies have shown that while this compound administered alone does not significantly increase blood pressure in SHR, its combination with aldosterone (B195564) results in a notable rise in blood pressure nih.gov. This suggests a synergistic relationship between this compound and other mineralocorticoids in the development of hypertension.

Adrenalectomized Rat Models for Steroid Activity Studies

To isolate the effects of exogenous steroids from the influence of endogenous adrenal hormones, adrenalectomized rat models are frequently employed. In the context of this compound research, adrenalectomized SHRs have been used to test its hypertensinogenic properties.

One study demonstrated that in adrenalectomized SHRs, the continuous infusion of this compound alone did not lead to an increase in blood pressure. nih.gov Similarly, a low dose of aldosterone by itself had a negligible effect on blood pressure. nih.gov However, when this compound and aldosterone were administered together, a significant increase in blood pressure was observed. nih.gov This potentiation of aldosterone's hypertensive effect by this compound highlights its potential role as a modulator of mineralocorticoid activity. nih.gov

| Treatment Group | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |

|---|---|---|---|

| 18,19-Di-OH-B Alone | 145.5 ± 12.0 | 133.0 ± 19.8 | -12.5 |

| Aldosterone (5 µg/day) Alone | 152.3 ± 7.7 | 149.8 ± 7.6 | -2.5 |

| 18,19-Di-OH-B + Aldosterone (5 µg/day each) | 153.7 ± 8.9 | 177.3 ± 5.8 | +23.6 |

| No Steroid (Control) | - | - | -28.0 |

Data derived from a study on adrenalectomized Spontaneously Hypertensive Rats. nih.gov

Newborn Rat Adrenal Cells in Primary Culture

Primary cultures of newborn rat adrenal cells offer a valuable in vitro system for studying the regulation of steroid biosynthesis. Research using this model has focused on the activity of the 11β/18-steroid hydroxylase system, which is critical for the final steps of corticosteroid synthesis. nih.gov Studies have shown that the activity of this enzyme system is increased by Adrenocorticotropic Hormone (ACTH). nih.gov While these studies have primarily focused on the production of corticosterone (B1669441) and 18-hydroxydeoxycorticosterone, the insights gained into the regulation of 18-hydroxylation are relevant to understanding the potential biosynthesis of this compound. nih.gov

In Vitro Adrenal Cell and Tissue Culture Models for Biosynthesis Studies

In vitro models using adrenal cells and tissues are essential for investigating the specific pathways of steroid biosynthesis. While much of the research has been conducted on human tissues, these studies provide a framework for understanding similar processes in animal models. Evidence from in vitro studies with human aldosterone-producing adrenal adenomas has shown that these tissues can synthesize this compound. nih.gov This suggests that animal adrenal cell and tissue culture models could be similarly utilized to explore the enzymatic steps leading to the formation of this compound from its precursors. Such models allow for the controlled manipulation of substrates and inhibitors to delineate the biosynthetic pathway.

Contributions of Animal Research to Understanding Compound's Biological Roles

Animal research has been fundamental to our current understanding of the biological significance of this compound. The primary contribution of these studies has been the elucidation of its role in blood pressure regulation. Through the use of models like the Spontaneously Hypertensive Rat and adrenalectomized rats, researchers have demonstrated that this compound is not a classical mineralocorticoid with direct potent pressor activity. nih.govnih.gov Instead, animal studies have revealed its role as a potent amplifier of the hypertensinogenic effects of aldosterone. nih.govnih.gov This concept of "amplifying" or "permissive" action in hypertension is a significant contribution of animal model research. nih.govnih.gov These findings suggest that certain steroids, inactive on their own, may play a crucial role in the etiology of hypertension by acting in concert with other hormones. nih.gov

Evolution of Research on 18,19 Dihydroxycorticosterone

Early Synthetic Achievements and Subsequent Natural Occurrence Confirmation

The narrative of 18,19-Dihydroxycorticosterone began in the laboratory. In 1986, a pivotal study by Harnik and colleagues detailed the first successful chemical synthesis of this compound. nih.gov Their four-step process laid the groundwork for future investigations by providing a means to produce the steroid for experimental purposes.

This synthetic achievement was soon followed by a critical biological discovery. In 1989, a research group led by P. Vecsei confirmed the natural occurrence of this compound. nih.gov Their study identified the compound as a new metabolite in human urine, specifically in patients diagnosed with primary aldosteronism. nih.gov This finding was significant as it validated the physiological existence of the steroid and hinted at its potential role in certain pathological states. The confirmation was achieved by extracting and repeatedly chromatographing urine samples, followed by gas chromatography-mass spectrometry (GC/MS) analysis of fractions that were immunoactive against 18-hydroxycorticosterone (B144385) antiserum. nih.gov

Further research provided evidence of its production in vitro by aldosterone-producing adrenal adenomas, further solidifying its biological relevance. nih.gov

Shifting Paradigms in Understanding Steroid Mineralocorticoid Activity and Hypertension Etiology

Initial investigations into the biological activity of this compound began to challenge and refine the established understanding of mineralocorticoid-induced hypertension. Early studies on related compounds, such as 18-hydroxydeoxycorticosterone, had already demonstrated a direct hypertensive effect in animal models, strengthening the hypothesis that certain adrenal steroids contribute to the etiology of hypertension. nih.gov

The role of this compound in blood pressure regulation appears to be complex. While some studies suggested it may not have significant mineralocorticoid activity on its own, its interaction with other steroids, particularly aldosterone (B195564), revealed a synergistic relationship in elevating blood pressure. This pointed towards a more nuanced paradigm where the combined action of various steroids, even those considered "inactive" by themselves, could play a crucial role in the pathogenesis of hypertension.

Subsequent clinical research demonstrated that the urinary excretion of this compound is elevated in patients with primary aldosteronism and secondary aldosteronism (e.g., in liver cirrhosis with ascites). nih.gov This contrasted with levels found in patients with essential hypertension, which were similar to those in normal subjects. nih.gov These findings suggested that while not a primary driver in all forms of hypertension, its metabolism is significantly altered in conditions characterized by excess aldosterone. This has led to the consideration of this compound as a potential biomarker in the differential diagnosis of primary aldosteronism subtypes, although its utility in distinguishing between aldosterone-producing adenoma and idiopathic hyperaldosteronism remains a subject of ongoing research. cngb.org

Contributions of Key Research Groups and Longitudinal Studies

The advancement in understanding this compound is indebted to the dedicated work of several key research groups. The foundational synthetic work was conducted by M. Harnik and his collaborators . nih.gov The crucial discovery of its natural occurrence was made by the group of P. Vecsei , who continued to contribute to the development of assays for its measurement. nih.govnih.gov

The research group of Y. Takeda has also been instrumental in elucidating the clinical significance of this steroid. Their studies have provided valuable data on the urinary excretion levels of this compound in various patient populations, helping to delineate its potential role in different forms of aldosteronism. nih.govcngb.org For instance, one of their studies compared the urinary excretion of this compound in patients with aldosterone-producing adenoma and idiopathic hyperaldosteronism, contributing to the nuanced understanding of its diagnostic value. cngb.org

While extensive longitudinal studies focusing specifically on this compound over long periods are not widely documented in the initial research, the collective cross-sectional and comparative studies from these and other research groups have progressively built a longitudinal understanding of the compound's behavior in health and disease. The data from these studies, comparing different patient cohorts, provide a de facto longitudinal perspective on the steroid's involvement in the progression of hypertensive disorders.

Urinary Excretion of this compound in Different Clinical Conditions

| Clinical Condition | Mean Urinary Excretion (nmol/day) | Number of Patients (n) | Reference |

| Aldosterone-Producing Adenoma | 40 ± 8.7 | 16 | cngb.org |

| Idiopathic Hyperaldosteronism | 21 ± 4.2 | 9 | cngb.org |

| Primary Aldosteronism | 24 ± 5.9 (µg/24 hr) | 15 | nih.gov |

| Liver Cirrhosis with Secondary Aldosteronism | 83 ± 9.4 (µg/24 hr) | 8 | nih.gov |

| Essential Hypertension | 3.7 ± 0.4 (µg/24 hr) | 42 | nih.gov |

| Normal Subjects | 5.5 ± 0.9 (µg/24 hr) | 30 | nih.gov |

Note: Units are as reported in the original studies. Conversion from µg to nmol depends on the molecular weight of the compound.

Key Research Contributions

| Research Group/Lead Author | Key Contribution | Year | Reference |

| M. Harnik | First chemical synthesis of this compound. | 1986 | nih.gov |

| P. Vecsei | Confirmation of the natural occurrence of this compound in human urine. | 1989 | nih.gov |

| Y. Takeda | Comparative studies on the urinary excretion of this compound in primary aldosteronism subtypes. | 1992 | cngb.org |

Emerging Research Avenues and Future Directions

Unexplored Enzymatic Pathways in its Metabolism and Biosynthesis

The biosynthesis of 18,19-Dihydroxycorticosterone is intrinsically linked to the adrenal steroidogenic cascade, yet the precise enzymatic machinery and potential alternative pathways are not fully characterized. Future research is poised to delve deeper into these unexplored enzymatic avenues.

The Role of Cytochrome P450 Enzymes:

Central to the biosynthesis of adrenal steroids are the cytochrome P450 (CYP) enzymes. Aldosterone (B195564) synthase (CYP11B2) is a key enzyme in the zona glomerulosa of the adrenal cortex, responsible for the final steps of aldosterone synthesis from 11-deoxycorticosterone through corticosterone (B1669441) and 18-hydroxycorticosterone (B144385) intermediates. Given the structural similarity of this compound to these compounds, it is highly probable that CYP11B2, or a related enzyme such as CYP11B1 (11β-hydroxylase), is involved in its formation.

Future investigations are likely to focus on:

Substrate Specificity and Product Profile of CYP11B2: Detailed in vitro enzymatic assays using purified CYP11B2 can elucidate whether 18-hydroxycorticosterone or other precursors can be further hydroxylated at the C19 position to form this compound. Kinetic studies will be crucial to determine the efficiency of such a reaction.

Identification of a Novel 19-Hydroxylase: The possibility of a yet-unidentified or poorly characterized steroid 19-hydroxylase cannot be ruled out. This enzyme may exhibit specific activity towards corticosterone or 18-hydroxycorticosterone. Unbiased screening of adrenal-expressed enzymes could reveal novel catalytic functions.

Metabolic Clearance Pathways: The metabolic fate of this compound is largely unknown. Future studies will need to identify the enzymes responsible for its degradation and clearance, which may involve hydroxysteroid dehydrogenases (HSDs) or other phase I and phase II metabolizing enzymes.

Potential for Alternative Biosynthetic Routes:

While the adrenal cortex is the primary site of synthesis, the potential for extra-adrenal production or alternative biosynthetic pathways warrants exploration. Tissues with known steroidogenic capacity, such as the gonads, brain, and adipose tissue, could be investigated for the presence of this compound and the requisite enzymatic machinery.

| Enzyme | Known Function | Hypothesized Role in this compound Metabolism |

|---|---|---|

| CYP11B2 (Aldosterone Synthase) | Catalyzes the conversion of 11-deoxycorticosterone to aldosterone. | Potential to hydroxylate an 18-hydroxylated precursor at the C19 position. |

| CYP11B1 (11β-Hydroxylase) | Catalyzes the 11β-hydroxylation of 11-deoxycortisol and 11-deoxycorticosterone. | Could exhibit promiscuous activity towards other steroid substrates, potentially leading to 19-hydroxylation under certain conditions. |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of active and inactive steroid hormones. | Likely involved in the metabolic inactivation and clearance of this compound. |

Novel Regulatory Factors and Signaling Cascades Influencing its Production

The production of adrenal steroids is tightly regulated by a complex interplay of systemic hormones and local signaling molecules. While the renin-angiotensin-aldosterone system (RAAS) and pituitary-derived adrenocorticotropic hormone (ACTH) are the principal regulators of aldosterone and cortisol, respectively, the specific factors governing this compound synthesis are yet to be identified.

Beyond Traditional Hormonal Control:

Future research will likely explore the influence of both established and novel signaling pathways on the production of this unique steroid.

Non-canonical Signaling Pathways: Emerging evidence suggests the importance of non-canonical signaling pathways in adrenal function. For instance, the Wnt signaling pathway has been implicated in the development and zonation of the adrenal cortex. It is plausible that such pathways could modulate the expression or activity of enzymes involved in this compound synthesis.

MicroRNAs (miRNAs): These small non-coding RNAs are increasingly recognized as fine-tuners of gene expression. Specific miRNAs have been shown to regulate the expression of key steroidogenic enzymes. For example, miR-24 has been identified as a regulator of both CYP11B1 and CYP11B2. Future studies could employ miRNA profiling in adrenal tissues under conditions of altered this compound production to identify miRNAs that may specifically target the enzymes involved in its synthesis.

Local Regulatory Factors: The adrenal microenvironment, including growth factors, cytokines, and neuropeptides, can influence steroidogenesis in a paracrine or autocrine manner. Investigating the impact of these local factors on the production of this compound could reveal novel regulatory mechanisms that are independent of systemic hormonal control.

| Regulatory Factor | General Role in Adrenal Function | Potential Impact on this compound |

|---|---|---|

| Wnt Signaling Pathway | Adrenal development and zonation. | May influence the expression of enzymes in the mineralocorticoid pathway. |

| microRNAs (e.g., miR-24) | Post-transcriptional regulation of steroidogenic enzymes. | Could modulate the expression of the specific hydroxylases involved in its synthesis. |

| Local Growth Factors and Cytokines | Paracrine/autocrine regulation of steroidogenesis. | May fine-tune its production in response to local physiological cues. |

Advanced Modeling and Systems Biology Approaches for Comprehensive Understanding

The complexity of the steroidogenic network, with its numerous interconnected enzymatic reactions and regulatory feedback loops, makes it an ideal system for the application of advanced modeling and systems biology approaches. These in silico methods can provide a holistic view of steroid metabolism and help generate novel, testable hypotheses.

Integrating Multi-Omics Data:

A comprehensive understanding of this compound will require the integration of data from multiple "omics" platforms:

Transcriptomics: Analyzing the complete set of RNA transcripts in adrenal cells can identify changes in the expression of genes encoding steroidogenic enzymes and regulatory proteins under various physiological and pathological conditions.

Proteomics: Quantifying the levels of proteins will provide a more direct measure of the abundance of the enzymatic machinery involved in steroid synthesis.

Metabolomics: Profiling the full spectrum of steroid metabolites will allow for the precise quantification of this compound and its precursors and downstream products, offering a direct readout of metabolic fluxes.

Computational Modeling of Steroidogenesis:

The integration of these multi-omics datasets can fuel the development of sophisticated computational models of adrenal steroidogenesis.

Flux Balance Analysis (FBA): FBA is a mathematical approach used to predict metabolic fluxes through a network of biochemical reactions. By constructing a genome-scale metabolic model of an adrenal cell, FBA could be used to simulate the production of this compound under different conditions and predict the impact of genetic or pharmacological perturbations.

Kinetic Modeling: Detailed kinetic models of the enzymatic reactions involved in the mineralocorticoid pathway can provide insights into the dynamic behavior of the system. Such models can help to understand how changes in substrate concentrations and enzyme activities affect the production of this compound over time.

These computational approaches will be instrumental in identifying key control points in the biosynthesis and metabolism of this compound and in predicting its response to various stimuli. The insights gained from these models can then guide future experimental studies, leading to a more comprehensive understanding of this intriguing steroid.

Q & A

Q. What analytical methods are validated for detecting 18,19-Dihydroxycorticosterone in biological samples, and how are statistical thresholds applied?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) in both ESI- and ESI+ modes is commonly used. For example, in Huntington’s disease mouse models, ESI- mode achieved detection with a fold change >1.5 and p-value <0.05 compared to wild-type controls . Key parameters include retention time (RT), mass accuracy, and validation via internal standards. Researchers should prioritize optimizing ionization efficiency and matrix effects (e.g., urine vs. plasma) to reduce false positives.

Q. What biosynthetic pathways and regulatory factors govern this compound production?

- Methodology : Biosynthesis involves hydroxylation of corticosterone precursors. In human aldosterone-producing adenomas, enzymatic pathways (e.g., CYP11B1/B2) catalyze 18- and 19-hydroxylation steps . Regulatory factors include angiotensin II and ACTH, which modulate adrenal steroidogenic enzymes. Experimental validation requires enzyme activity assays (e.g., radiolabeled substrate conversion) and gene expression profiling (e.g., qPCR for CYP11B isoforms).

Q. How is this compound distinguished from structurally similar steroids like 18-hydroxycorticosterone?

- Methodology : Use high-resolution mass spectrometry (HRMS) to differentiate isomers based on exact mass and fragmentation patterns. For instance, this compound (C₂₁H₃₀O₅) has a distinct molecular weight (362.46 g/mol) compared to 18-hydroxycorticosterone (C₂₁H₃₀O₄, 346.46 g/mol) . Chromatographic separation with C18 columns and gradient elution further resolves co-eluting peaks.

Advanced Research Questions

Q. How do experimental models (e.g., transgenic mice vs. human adenomas) influence observed levels of this compound?

- Methodology : Comparative studies in R6/2 Huntington’s mice revealed elevated urinary levels (p <0.05) , whereas human adenoma studies emphasized enzymatic dysregulation . To reconcile discrepancies, standardize sampling protocols (e.g., circadian timing, diet control) and validate cross-species enzyme homology via Western blot or CRISPR-based gene editing.

Q. What mechanisms explain contradictory data on this compound’s role in hypertension and metabolic disorders?

- Methodology : In db/db mice (type 2 diabetes model), elevated 18-OH-DOC (a related mineralocorticoid) correlates with hypertension , but human studies show variability. Address contradictions by profiling tissue-specific receptor binding (e.g., mineralocorticoid receptor assays) and using genetic knockouts to isolate signaling pathways. Meta-analyses of clinical cohorts should adjust for confounders like renal function and medication use.

Q. What are the challenges in quantifying this compound in low-abundance samples, and how can sensitivity be improved?

- Methodology : Low concentrations in plasma require derivatization (e.g., Girard’s reagent T) to enhance MS ionization. Solid-phase extraction (SPE) with mixed-mode cartridges improves recovery rates. Sensitivity can be augmented using microflow LC systems or tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines for corticosteroids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.